3-Propoxymethyl-benzoic acid
Description
3-Propoxymethyl-benzoic acid is a benzoic acid derivative featuring a propoxymethyl (-CH₂-O-Pr) substituent at the aromatic ring’s 3-position.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(propoxymethyl)benzoic acid |
InChI |
InChI=1S/C11H14O3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h3-5,7H,2,6,8H2,1H3,(H,12,13) |
InChI Key |
NKTJEFINYQMVCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The benzene ring in 3-propoxymethyl-benzoic acid undergoes electrophilic substitution influenced by two substituents:
-
Carboxylic acid (-COOH) : A strong electron-withdrawing group (EWG) that directs incoming electrophiles to the meta position relative to itself .
-
Propoxymethyl ether (-OCH₂CH₂CH₂CH₃) : An electron-donating group (EDG) that activates the ring and directs electrophiles to ortho/para positions .
Interplay of directing effects :
Examples :
-
Nitration : Nitration would occur predominantly at the meta position relative to -COOH (position 5) or ortho/para to the propoxymethyl group (positions 2/4).
-
Halogenation : Chlorination or bromination under acidic conditions would follow similar regioselectivity.
Esterification
-
Fischer esterification : Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ forms esters. Example:
This reaction involves nucleophilic acyl substitution, breaking the C–OH bond of the carboxylic acid .
Amide Formation
-
Reaction with amines (e.g., NH₃) yields amides:
Reduction to Alcohol
-
Reduction with LiAlH₄ yields benzyl alcohol:
Ether Cleavage
-
Acidic hydrolysis (e.g., HBr in AcOH) cleaves the ether to form a phenol:
Oxidation of the Propoxy Chain
-
Oxidation of the propoxy chain (CH₂CH₂CH₃) to a carbonyl group requires strong oxidizing agents (e.g., KMnO₄/H+):
Decarboxylation
-
Heating with quinoline and Cu salts removes the carboxylic acid group:
This reaction is analogous to benzoic acid decarboxylation .
Nucleophilic Acyl Substitution
-
Acid chlorides (formed via SOCl₂) react with nucleophiles (e.g., amines, alcohols):
Hydroxylation via Radical Reactions
-
Reaction with hydroxyl radicals (·OH) can form hydroxy derivatives. Based on benzoic acid’s reactivity , hydroxylation may occur at positions influenced by both substituents.
Data Table: Comparison of Key Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Alcohol, H₂SO₄ | 3-Propoxymethyl-benzoate ester |
| Amide Formation | Amine (e.g., NH₃) | 3-Propoxymethyl-benzamide |
| Ether Cleavage | HBr/AcOH | 3-Hydroxymethyl-benzoic acid |
| Decarboxylation | Quinoline, Cu, heat | Propoxymethylbenzene |
Research Findings and Trends
-
Directing Effects : The interplay between the -COOH (meta-directing) and propoxymethyl ether (ortho/para-directing) groups complicates regioselectivity in electrophilic substitution .
-
Synthetic Utility : The compound’s dual functionality (carboxylic acid and ether) enables diverse transformations, making it a versatile intermediate in organic synthesis.
-
Biological Applications : While not explicitly studied, analogous compounds (e.g., substituted benzoic acids) show potential in enzyme inhibition , suggesting possible applications in medicinal chemistry.
Comparison with Similar Compounds
Q & A
Q. What statistical approaches are recommended for analyzing clustered data in studies involving 3-Propoxymethyl-benzoic acid analogs?
- Methodological Answer: Use mixed-effects models to account for nested observations (e.g., repeated measurements across batches). For non-linear dose-response relationships, apply generalized estimating equations (GEEs). Validate assumptions using residual plots and leverage bootstrapping for small sample sizes .
Q. How can researchers reconcile discrepancies in bioactivity data between in vitro and in vivo models for 3-Propoxymethyl-benzoic acid derivatives?
- Methodological Answer: Investigate metabolic differences (e.g., hepatic metabolism in vivo vs. static in vitro systems) using LC-MS-based metabolomics. Adjust in vitro assays to mimic physiological conditions (e.g., serum protein binding). Validate findings with pharmacokinetic/pharmacodynamic (PK/PD) modeling .
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